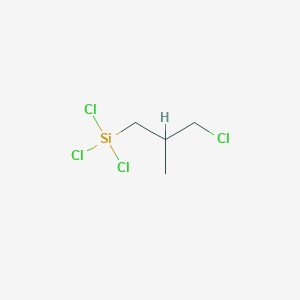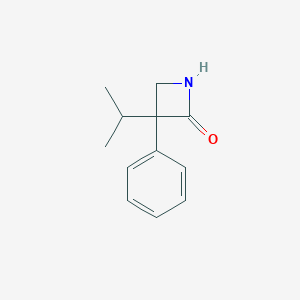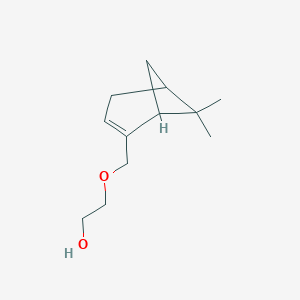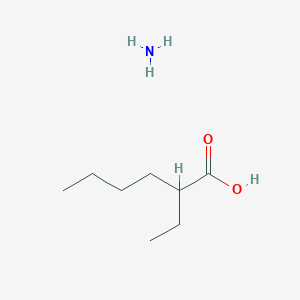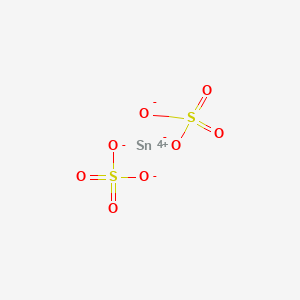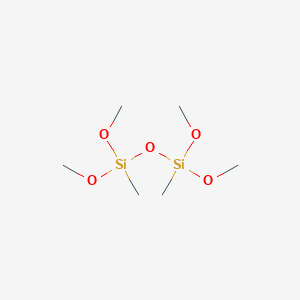
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
描述
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane is a siloxane derivative, a class of compounds that contain silicon-oxygen bonds and are known for their diverse applications and properties. The papers provided do not directly discuss 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane, but they do provide insights into the chemistry of related siloxane compounds, which can be used to infer some aspects of its behavior and properties.
Synthesis Analysis
The synthesis of siloxane derivatives often involves the reaction of chlorosilanes with various organic compounds. For example, the synthesis of a novel dicarboxylic acid derivative of tetramethyldisiloxane was achieved by treating 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with a mixture of terephthalic acid and its sodium salt, yielding the desired compound along with a cyclic dimer and an oligomer . Similarly, the synthesis of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol was performed by hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane . These methods suggest that the synthesis of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane could potentially be carried out through similar pathways involving the hydrolysis or alcoholysis of chlorosilanes.
Molecular Structure Analysis
The molecular structure of siloxane derivatives is typically characterized using spectroscopic techniques such as FTIR and NMR, as well as X-ray crystallography. For instance, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by IR and NMR spectroscopy and determined by X-ray diffraction . The crystal structures of disiloxane-1,3-diols featured a columnar array with intermolecular hydrogen bonding, while the disiloxane-1,1,3,3-tetraol showed molecules with gauche- and anti-conformations forming different arrays . These findings indicate that the molecular structure of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane could be elucidated using similar techniques, and its conformation might be influenced by the substituents on the silicon atoms.
Chemical Reactions Analysis
Siloxane compounds participate in various chemical reactions, including polymerization and complexation with metals. The polymerization of siloxane derivatives can be catalyzed by acids or bases, leading to polymers with different molecular weights and properties . The reaction of a dicarboxylic acid derivative of tetramethyldisiloxane with copper hydroxide and imidazole resulted in the formation of a coordination compound with a self-assembled supramolecular structure . These examples suggest that 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane could also engage in similar reactions, potentially leading to the formation of polymers or coordination compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane derivatives are influenced by their molecular structure and substituents. The thermal stability of disiloxane-1,3-diols was high, allowing for sublimation without decomposition . The introduction of oxyethylene substituents on the phenylene moiety of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives affected their melting points and thermostability . These findings imply that the physical and chemical properties of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane, such as thermal stability, solubility, and melting point, would be influenced by its methoxy and methyl substituents, and could be tailored for specific applications.
科学研究应用
Synthesis and Crystal Structure : It is used in the synthesis of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, which are thermally stable and can be sublimed without decomposition. These compounds have potential as building blocks for ladder oligosilsesquioxanes (Suyama, Nakatsuka, Gunji, & Abe, 2007).
Chemical Isomerization : It is involved in acid-catalyzed isomerization processes, particularly in protecting hydroxy functions in chemical compounds (Verdegaal, Jansse, Rooij, & Boom, 1980).
Synthesis of Alkoxy-Substituted Derivatives : It is used in the synthesis of isocyanatooligosiloxanes and their alkoxy derivatives. These derivatives have selective reactions with alcohols and are promising in various applications (Gunji, Setogawa, Asakura, & Abe, 1998).
Metabolite Identification in Industrial Chemicals : It has been identified as a major metabolite in certain industrial chemicals, such as octamethylcyclotetrasiloxane (D(4)), in animal studies. This provides insights into the metabolic pathways of such chemicals (Varaprath, Salyers, Plotzke, & Nanavati, 1999).
Building Blocks in Organosilicon Chemistry : It is utilized as a precursor in the synthesis of ladder and cage silsesquioxanes, showcasing its versatility in organosilicon chemistry (Unno, Suto, Takada, & Matsumoto, 2000).
Electrochemical Applications : It has been used in electrochemical studies, such as the immobilization of ruthenium complexes in organically modified silicate films for the electrochemiluminescent determination of methamphetamine (Yi, Tao, Wang, & Chen, 2005).
Polymerization and Synthesis of Optically Active Compounds : It is a key component in the synthesis of optically active and highly stereoregular polymers, illustrating its importance in advanced polymer science (Li & Kawakami, 1998).
Solubility Studies : Research on its solubility in various solvents contributes to a better understanding of its physical properties and potential applications (Wu, Li, Dong, & Jiang, 2012).
Reactions in Organic Synthesis : It plays a role in organic reactions, such as solvent-free reactions for preparing alkoxysilanes from cyclic ethers, alcohols, or carbonyl compounds (Pehlivan, Métay, Boyron, Demonchaux, Mignani, & Lemaire, 2011).
安全和危害
属性
IUPAC Name |
[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHPGDCFVOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)O[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939483 | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
CAS RN |
18186-97-5 | |
| Record name | Dimethyltetramethoxydisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18186-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



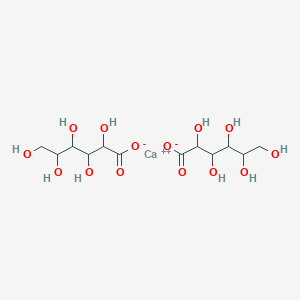
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
